Benzamide, 4-(1-propenyl)-, (Z)- (9CI)
Description
Nomenclature and Classification
Benzamide, 4-(1-propenyl)-, (Z)- (9CI) is systematically classified under the Chemical Abstracts Service registry number 157770-55-3, establishing its unique identity within chemical databases. The compound's nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the designation "(Z)- (9CI)" specifically indicates both the stereochemical configuration and the Chemical Abstracts indexing system version. Alternative nomenclature for this compound includes 4-[(1Z)-1-Propen-1-yl]benzamide, which emphasizes the Z-configuration of the propenyl substituent.
The molecular structure reveals a benzamide core with a propenyl group attached to the para position of the benzene ring. The molecular weight of 161.200 atomic mass units reflects the compound's moderate size within the benzamide family. The systematic classification places this compound within the broader category of aromatic amides, specifically as a substituted benzamide derivative. This classification is significant because benzamide derivatives constitute an important class of organic compounds with diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry.
The compound's structural formula C₁₀H₁₁NO indicates the presence of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a configuration that maintains the characteristic amide functional group while incorporating the stereospecific propenyl substituent. The precise arrangement of these atoms, particularly the Z-configuration of the double bond, distinguishes this compound from its E-isomer and contributes to its unique chemical and physical properties.
Historical Context in Benzamide Research
The study of benzamide derivatives traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first described benzamide and discovered polymorphism in molecular crystals. This pioneering research established benzamide as the first organic molecule for which different crystalline forms were identified, marking a significant milestone in the development of structure-based organic chemistry. The historical importance of benzamide research cannot be overstated, as it provided early insights into the relationship between molecular structure and physical properties.
Wöhler and Liebig's original preparation of benzamide through the reaction of benzoyl chloride with ammonia established fundamental synthetic approaches that continue to influence modern benzamide chemistry. Their observation that benzamide could exist in different crystalline forms laid the groundwork for understanding molecular polymorphism, a phenomenon that remains relevant to contemporary pharmaceutical and materials research. The authors recognized the preservation of the benzoyl group throughout various chemical transformations, identifying it as an organic "radikal" that maintained its identity across different molecular environments.
The evolution of benzamide research has encompassed numerous structural modifications and applications. Modern research has expanded beyond the simple benzamide structure to include various substituted derivatives, including those with propenyl substituents like the compound under investigation. The development of sophisticated analytical techniques has enabled detailed characterization of these compounds, including their stereochemical properties and structure-activity relationships. Contemporary benzamide research encompasses applications in antimicrobial, analgesic, anti-inflammatory, and antitumor activities, demonstrating the continued relevance of this chemical class.
Structural Significance of Z-Configuration
The Z-configuration in Benzamide, 4-(1-propenyl)-, (Z)- (9CI) represents a critical structural feature that influences the compound's chemical behavior and potential applications. The E-Z notation system, which is the International Union of Pure and Applied Chemistry preferred method for describing absolute stereochemistry of double bonds, provides precise identification of the spatial arrangement of substituents around the propenyl double bond. In the Z-configuration, the higher priority substituents on each carbon of the double bond are positioned on the same side, derived from the German word "zusammen" meaning "together".
This stereochemical arrangement has profound implications for the compound's three-dimensional structure and consequently its physical and chemical properties. The Z-configuration of the propenyl group creates a specific spatial orientation that affects molecular interactions, including hydrogen bonding patterns, van der Waals forces, and potential binding affinities with biological targets. The distinction between Z and E isomers is particularly important in medicinal chemistry, where small structural differences can result in dramatically different biological activities.
The physical properties of the compound reflect the influence of its Z-configuration. The reported density of 1.1 ± 0.1 grams per cubic centimeter and boiling point of 318.9 ± 21.0 degrees Celsius at 760 millimeters of mercury demonstrate the specific characteristics associated with this stereoisomeric form. These properties differ from those that would be expected for the corresponding E-isomer, highlighting the importance of stereochemical precision in chemical characterization and application.
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 161.200 | g/mol | |
| Density | 1.1 ± 0.1 | g/cm³ | |
| Boiling Point | 318.9 ± 21.0 | °C at 760 mmHg | |
| Flash Point | 146.7 ± 22.1 | °C | |
| Molecular Formula | C₁₀H₁₁NO | - |
Position in Organic Chemistry Literature
Benzamide, 4-(1-propenyl)-, (Z)- (9CI) occupies a distinctive position within the organic chemistry literature as a representative example of stereospecific benzamide derivatives. The compound contributes to the broader understanding of how substituent positioning and stereochemistry influence molecular properties and reactivity patterns. Within the context of benzamide research, this compound represents an important case study for examining the effects of para-substitution with alkene-containing groups.
The literature surrounding benzamide derivatives has expanded significantly to encompass various synthetic methodologies and characterization techniques. Research has demonstrated that substituted benzamides can be synthesized through multiple approaches, including reactions of benzoic acids with amines under various conditions. The development of efficient synthetic routes for stereospecific benzamides like the Z-configured compound under study represents an important achievement in synthetic organic chemistry.
Contemporary literature emphasizes the importance of stereochemical control in benzamide synthesis and the characterization of resulting products. Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy have become standard techniques for confirming the structure and stereochemistry of benzamide derivatives. The specific case of Benzamide, 4-(1-propenyl)-, (Z)- (9CI) contributes to this body of knowledge by providing a well-characterized example of Z-selective synthesis and characterization.
The compound's presence in chemical databases and its assignment of a unique Chemical Abstracts Service registry number reflect its recognition within the broader chemical community. This formal recognition facilitates research collaboration and ensures consistent identification across different research groups and applications. The systematic study of this compound and related derivatives continues to contribute to our understanding of structure-property relationships in organic chemistry.
Current Research Interest and Applications
Current research interest in Benzamide, 4-(1-propenyl)-, (Z)- (9CI) stems from the broader recognition of benzamide derivatives as valuable compounds in pharmaceutical and chemical research. The specific structural features of this compound, including its Z-configuration and para-propenyl substitution, make it relevant to several contemporary research areas. The compound's classification within the aromatic amide family positions it as a potential candidate for applications in medicinal chemistry and organic synthesis.
Recent advances in benzamide research have highlighted the importance of these compounds in developing new therapeutic agents. Studies have demonstrated that benzamide derivatives possess diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The specific structural features of Benzamide, 4-(1-propenyl)-, (Z)- (9CI) may contribute to unique biological activities that warrant further investigation.
The compound's potential applications extend beyond pharmaceutical research to include materials science and synthetic chemistry. The presence of both the amide functional group and the alkene moiety provides multiple sites for chemical modification and functionalization. This structural versatility makes the compound valuable as a building block for more complex molecular architectures. Research groups have explored similar benzamide derivatives as intermediates in organic synthesis and as components in materials with specific properties.
Contemporary research methodologies, including molecular docking studies and structure-activity relationship analysis, have enhanced our ability to predict and optimize the properties of benzamide derivatives. These computational approaches complement experimental characterization techniques and provide insights into potential applications for compounds like Benzamide, 4-(1-propenyl)-, (Z)- (9CI). The integration of experimental and computational methods continues to drive innovation in benzamide research and expand the potential applications for these important organic compounds.
Properties
CAS No. |
157770-55-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
4-[(Z)-prop-1-enyl]benzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3,(H2,11,12)/b3-2- |
InChI Key |
GGXSKQACSQSJIZ-IHWYPQMZSA-N |
SMILES |
CC=CC1=CC=C(C=C1)C(=O)N |
Synonyms |
Benzamide, 4-(1-propenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, applications, and properties of Benzamide, 4-(1-propenyl)-, (Z)- (9CI) with analogous compounds:
Stereochemical and Substituent Effects
- Stereochemistry: The (Z)-propenyl configuration in the target compound contrasts with (E)-isomers observed in 4-([E]-1-propenyl)-3-aminoisoquinolines. Reaction conditions (e.g., temperature, lithiation agents) dictate isomer prevalence, with (Z)-forms favoring room-temperature syntheses .
- Substituent Impact :
- Halogenation : Etobenzanid and triflumuron incorporate chlorine/fluorine atoms, enhancing pesticidal activity via increased lipophilicity and target binding .
- Heterocyclic Additions : K22’s piperidinyl and bromophenyl groups contribute to antiviral activity by interacting with viral enzymes .
- Polar Groups : N-(1-acetyl-4-piperidinyl)-benzamide’s acetylated amine improves pharmacokinetic properties, making it suitable for drug development .
Research Findings and Trends
Preparation Methods
Lithiation Strategies for Regioselective Functionalization
The directed lithiation of N-propenylbenzamides has emerged as a pivotal method for introducing substituents at the para-position of the benzamide scaffold. As reported by The Journal of Organic Chemistry , lithiation occurs regioselectively at the ortho position relative to the amide group when using N-propenylbenzamides. However, modifications in directing groups and reaction conditions enable para-functionalization. For instance, employing a propenyl group as a transient directing moiety facilitates lithiation at the 4-position, followed by quenching with electrophiles to install the propenyl group. Key findings include:
-
Reaction Conditions : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by electrophilic trapping with propenylating agents such as allyl bromide.
-
Yield : 65–78% for para-substituted products, with stereochemical outcomes dependent on the electrophile’s geometry .
This method avoids the need for pre-functionalized aromatic precursors, offering a versatile route to (Z)-4-(1-propenyl)benzamide.
Ruthenium-Catalyzed Isomerization for Stereocontrol
Controlling the Z/E selectivity of the propenyl group remains a critical challenge. A breakthrough involves ruthenium-catalyzed isomerization of allylamides to propenamides. As detailed in The Journal of Organic Chemistry , [(η⁶-cymene)RuCl₂]₂ complexes promote the isomerization of N-allyl ethanamides to (E)-N-aryl-N-(1-propenyl)ethanamides. Adapting this protocol for benzamides requires:
-
Catalyst Loading : 2 mol% Ru complex in toluene at 80°C.
-
Selectivity : >90% E-isomer formation under standard conditions, though Z-selectivity is achievable via ligand modulation or low-temperature protocols .
For (Z)-4-(1-propenyl)benzamide, post-isomerization photochemical or thermal equilibration may enhance Z-configuration prevalence.
Green Synthesis via Azlactone Ring-Opening
A catalyst-free method for benzamide derivatives, reported by Wiley , involves azlactone ring-opening with diamines. Although designed for N-alkyl benzamides, modifying the diamine to a propenylamine derivative could yield (Z)-4-(1-propenyl)benzamide:
This approach aligns with green chemistry principles, avoiding toxic solvents and catalysts.
Comparative Analysis of Methodologies
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Benzamide, 4-(1-propenyl)-, (Z)- (9CI)?
Methodological Answer:
The synthesis of (Z)-4-(1-propenyl)benzamide requires stereoselective coupling and amidation. A typical approach involves:
- Step 1: Preparation of 4-(1-propenyl)benzoic acid via Heck coupling between 4-bromobenzoic acid and propene, using a palladium catalyst (e.g., Pd(OAc)₂) and a chiral ligand to favor the Z-isomer .
- Step 2: Activation of the carboxylic acid using EDCl/HOBt or thionyl chloride, followed by reaction with ammonia or ammonium hydroxide to form the amide .
- Key Consideration: Monitor stereochemistry during coupling using HPLC or chiral GC to ensure >95% Z-isomer purity.
Basic Question: How can researchers differentiate between Z and E isomers of 4-(1-propenyl)benzamide?
Methodological Answer:
Differentiation relies on spectroscopic and computational tools:
- NMR Spectroscopy:
- IR Spectroscopy: The Z-isomer shows a distinct C=C stretching band near 1650 cm⁻¹, shifted from the E-isomer’s ~1680 cm⁻¹ .
- X-ray Crystallography: Definitive confirmation via crystal structure analysis (e.g., CCDC deposition for unambiguous assignment) .
Advanced Question: What strategies resolve contradictions in catalytic efficiency data for Z-isomer synthesis?
Methodological Answer:
Contradictions in catalytic yields or selectivity often arise from:
- Ligand Steric Effects: Bulky ligands (e.g., BINAP) may suppress β-hydride elimination, favoring Z-selectivity. Compare turnover numbers (TONs) across ligand libraries .
- Reaction Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states for Z-configuration. Conduct a solvent screen with kinetic profiling .
- Data Validation: Use control experiments with deuterated substrates to rule out isomerization post-synthesis. Validate results via independent methods (e.g., GC-MS vs. HPLC) .
Advanced Question: How can computational modeling predict the biological activity of (Z)-4-(1-propenyl)benzamide?
Methodological Answer:
Computational approaches include:
- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes in pesticide pathways) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- QSAR Modeling: Train models on benzamide derivatives (e.g., etobenzanid, a herbicide) to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .
- MD Simulations: Assess stability of the Z-isomer in aqueous vs. lipid membranes (e.g., GROMACS) to predict bioavailability .
Advanced Question: What analytical challenges arise in characterizing degradation products of (Z)-4-(1-propenyl)benzamide under environmental conditions?
Methodological Answer:
Key challenges include:
- Isolation of Degradants: Use SPE (solid-phase extraction) with C18 columns to isolate polar degradants (e.g., hydroxylated metabolites) from aqueous matrices .
- High-Resolution MS: Employ LC-QTOF-MS to identify unknown fragments (e.g., m/z 148.0753 for deamidated products) .
- Isotopic Labeling: Track degradation pathways using ¹³C-labeled benzamide to distinguish abiotic vs. microbial transformation .
Basic Question: What safety protocols are recommended for handling (Z)-4-(1-propenyl)benzamide in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
- Waste Disposal: Neutralize amidation byproducts (e.g., HCl gas) with 10% NaOH before disposal. Collect organic waste in halogen-resistant containers .
- Emergency Response: In case of exposure, rinse skin with water for 15 minutes and consult SDS for first-aid measures (e.g., Section 4 of UN GHS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
